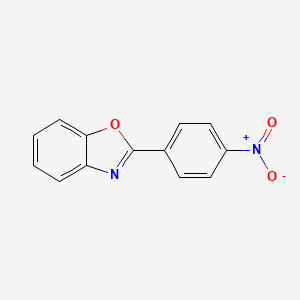

![molecular formula C10H7F3N4OS2 B5518219 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

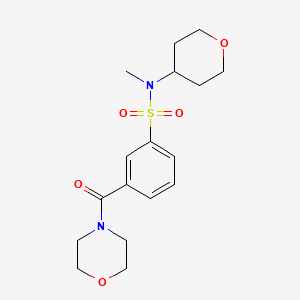

The synthesis of compounds related to 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide involves several key steps, typically starting from cyanoacetamide or similar precursors, through processes such as oximation, alkylation, aminolysis, bromation, and cyclization with potassium thiocyanate. A notable method involves carbodiimide condensation, which is a convenient and fast method for preparing N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, indicating a versatile approach to synthesizing thiadiazole derivatives (Yu et al., 2014).

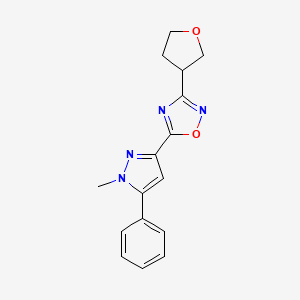

Molecular Structure Analysis

The molecular structure of related thiadiazole compounds reveals a "V" shaped configuration with various intermolecular interactions such as N-H...O, N-H...N, N-H...F, and C-H...N hydrogen bonds, alongside C-H...π, C-Cl...π, and C-O...π interactions. These interactions contribute to the compound's stability and crystalline form, with specific crystallographic data available for closely related compounds, demonstrating the intricate molecular geometry and the role of halogen atoms in modulating the structure (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds engage in various chemical reactions, including addition reactions with amides and aromatic amines, showcasing their reactivity towards CN double bonds. These reactions often result in the formation of thiadiazoline products, highlighting the thiadiazole ring's potential to participate in creating novel chemical entities with diverse functional groups (Caram et al., 2003).

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

Studies on compounds structurally related to "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide" have focused on their metabolism and pharmacokinetics. For instance, research on mirabegron, a β3-adrenoceptor agonist, has detailed its absorption, metabolism, and excretion, highlighting the role of amide hydrolysis and glucuronidation in its metabolic pathway (Takusagawa et al., 2012). Such studies are crucial for understanding how related compounds might be metabolized in the body, aiding in the design of drugs with optimal absorption and minimal side effects.

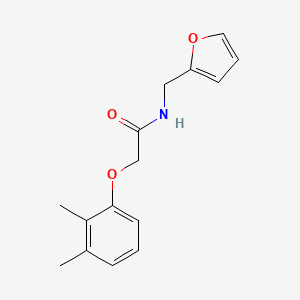

Bioavailability and Drug Formulation

Research into the bioavailability and formulation of related compounds, such as cefixime, has been conducted to ensure that drugs are efficiently absorbed and utilized in the body. A study compared the bioavailability of different formulations of cefixime, providing insights into how structural analogs of "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide" might be formulated for optimal effectiveness (Zakeri-Milani et al., 2008).

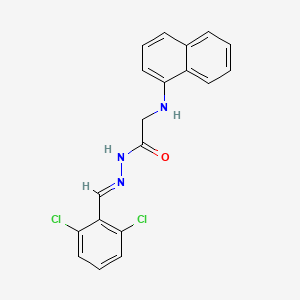

Pharmacodynamics and Therapeutic Applications

Understanding the pharmacodynamics and potential therapeutic applications of compounds is essential for their application in treating diseases. Although direct studies on "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide" are not available, research on similar compounds provides a foundation for hypothesizing their effects. For example, the study of 4-aminopyridine in treating episodic ataxia type 2 (EA2) suggests that related compounds could have neurological applications (Strupp et al., 2004).

Toxicology and Safety Assessment

Toxicological studies are critical for assessing the safety of chemical compounds. Research on related compounds, such as acetaminophen, has delved into their metabolism and the identification of potentially toxic metabolites. These studies are vital for determining safe dosage levels and identifying biomarkers of exposure (David et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N4OS2/c11-4-1-2-5(8(13)7(4)12)15-6(18)3-19-10-17-16-9(14)20-10/h1-2H,3H2,(H2,14,16)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGHVWGHDSMOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CSC2=NN=C(S2)N)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)

![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)

![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)

![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)